molecular formula C27H23FN4O3S B2889890 2-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]acetamide CAS No. 1024280-52-1

2-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]acetamide

Cat. No.: B2889890
CAS No.: 1024280-52-1
M. Wt: 502.56
InChI Key: BXDOLQLTUVKRJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]acetamide is a potent and selective small-molecule inhibitor of TRAF2 and NCK-interacting kinase (TNIK), a specific regulatory component of the T-cell factor/β-catenin transcriptional complex. Research has established this compound as a key pharmacological tool for probing the Wnt/β-catenin signaling pathway , which is critically implicated in cell proliferation, stem cell maintenance, and oncogenesis. Its primary research value lies in its ability to selectively disrupt the interaction between TNIK and β-catenin, thereby inhibiting the transcription of Wnt target genes. This mechanism makes it an invaluable compound for investigating the pathogenesis and potential treatment strategies for cancers dependent on constitutive Wnt signaling, such as colorectal carcinoma. Studies utilizing this inhibitor are focused on understanding TNIK's role as a novel therapeutic target, evaluating its effects on cancer cell viability, migration, and tumor growth in preclinical models, and further elucidating the complex biology of the Wnt pathway beyond its canonical signaling cascade.

Properties

IUPAC Name

2-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O3S/c1-35-23-13-7-3-8-17(23)15-29-24(33)14-22-26(34)32-25(30-22)19-10-4-6-12-21(19)31-27(32)36-16-18-9-2-5-11-20(18)28/h2-13,22H,14-16H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDOLQLTUVKRJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the sulfanyl group contributes to its reactivity. The imidazoquinazoline core plays a crucial role in stabilizing the compound and facilitating its interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarity and Substituent Variations

The target compound’s structural analogs differ primarily in substituents and core heterocycles, which directly impact bioactivity and physicochemical properties. Key examples include:

Table 1: Structural and Functional Comparison of Analogs
Compound Name / ID Core Structure Substituents Key Differences vs. Target Compound Potential Implications References
Target Compound Imidazo[1,2-c]quinazolin 5-(2-fluorophenylmethyl sulfanyl), 3-oxo, 2-methoxyphenylmethyl acetamide
2-[5-[(2-Chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide Imidazo[1,2-c]quinazolin 5-(2-chlorophenylmethyl sulfanyl) Fluorine → Chlorine at phenyl ring Increased lipophilicity; altered electronic effects
2-[(4-Fluorophenyl)sulfanyl]-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide Oxadiazole 4-fluorophenyl sulfanyl, 5-methylisoxazole Core: Oxadiazole vs. Imidazoquinazolin Reduced kinase affinity; altered target selectivity
N-(5-Methyl-1,2-oxazol-3-yl)-2-[(2-oxo-2-{2-[3-(4-phenyl-1-piperazinyl)propanoyl]hydrazino}ethyl)sulfanyl]acetamide Isoxazole-Piperazine hybrid Piperazine-propanoyl hydrazine Complex side chain vs. simple acetamide Enhanced CNS penetration due to piperazine

Bioactivity and Target Interactions

  • Clustering by Structural Similarity : highlights that compounds with structural similarities (Tanimoto coefficient >0.8) often share bioactivity profiles and target interactions . For example, the chlorophenyl analog (Table 1) may exhibit similar kinase inhibition but with altered potency due to increased halogen size .
  • Molecular Networking Insights : Fragmentation patterns (via LC/MS) and cosine scores () could differentiate the target compound from analogs like the oxadiazole derivative, which may produce distinct MS/MS spectra due to its heterocyclic core .

Pharmacokinetic and Physicochemical Properties

  • Hydrogen-Bonding Capacity : The 3-oxo group and acetamide moiety likely increase solubility relative to piperazine-containing analogs (Table 1), which may prioritize CNS targets .
  • Metabolic Stability : Methoxy groups (e.g., 2-methoxyphenylmethyl) are prone to demethylation, whereas chlorophenyl groups resist oxidation, suggesting divergent metabolic pathways for the target compound vs. its chloro analog .

In Silico and Docking Comparisons

  • Chemical Space Docking: suggests that minor substituent changes (e.g., fluorine → chlorine) can significantly impact docking scores. The target compound’s fluorophenyl group may optimize steric and electronic interactions with kinase active sites compared to bulkier chloro analogs .
  • Similarity Indexing : Tools like the US-EPA CompTox Dashboard () and Tanimoto-based methods () could prioritize analogs with shared pharmacophores, aiding in structure-activity relationship (SAR) studies .

Q & A

Q. How can multi-step synthesis of this compound be optimized to improve yield and purity?

Methodological Answer: Optimization involves:

  • Stepwise monitoring : Use TLC (chloroform:methanol, 7:3) to track reaction progress at each stage (e.g., imidazoquinazoline core formation, sulfanyl group introduction) .
  • Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization to isolate intermediates and final product .
  • Catalyst selection : Triethylamine (TEA) or DMF as solvents to enhance nucleophilic substitution efficiency .
  • Reaction conditions : Maintain inert atmospheres (N₂) and controlled temperatures (60–80°C) to minimize side reactions .

Q. What analytical techniques are critical for structural characterization?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl, methoxybenzyl groups) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₂₈H₂₄FN₅O₃S) .
  • X-ray crystallography : Resolve bond angles and confirm stereochemistry if crystalline .
  • InChI key validation : Cross-reference with PubChem data (e.g., InChI=1S/C17H12FN5O2...) .

Q. How should initial biological activity screening be designed?

Methodological Answer:

  • Antimicrobial assays : Determine minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Enzyme inhibition : Test against kinases or proteases (e.g., IC₅₀ via fluorogenic substrates) .
  • Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM doses .

Q. How to conduct structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Substituent variation : Synthesize analogs with modified fluorophenyl (e.g., chloro, bromo) or methoxy groups .
  • In vitro testing : Compare activity across analogs using dose-response curves (e.g., logP vs. cytotoxicity) .
  • Computational modeling : Perform docking studies (AutoDock Vina) to predict binding to targets like DNA topoisomerase II .

Q. What methods evaluate metabolic stability in preclinical studies?

Methodological Answer:

  • Liver microsome assays : Incubate compound (1–10 µM) with human/rat microsomes; quantify parent compound via HPLC at 0, 15, 30, 60 min .
  • CYP450 inhibition screening : Use fluorogenic CYP3A4/CYP2D6 substrates to assess enzyme interaction .
  • Half-life (t₁/₂) calculation : Apply non-compartmental analysis (NCA) to microsomal degradation data .

Q. How to resolve contradictions between X-ray crystallography and computational structural models?

Methodological Answer:

  • Re-refinement : Re-process crystallography data (e.g., SHELXL) to check for missed hydrogen bonds or torsional strain .
  • DFT optimization : Compare computed (B3LYP/6-31G*) and experimental bond lengths; adjust parameters if deviations exceed 5% .
  • Dynamic simulations : Run molecular dynamics (MD) to assess conformational flexibility in solution .

Q. What strategies determine enzymatic selectivity across kinase families?

Methodological Answer:

  • Kinase profiling panels : Test against 50+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM .
  • KINOMEscan : Use competition-binding assays to rank selectivity scores (S(10)) .
  • Kinetic assays : Measure kcat/Km for target vs. off-target kinases .

Q. Which in vivo models are suitable for assessing antitumor efficacy?

Methodological Answer:

  • Xenograft models : Implant HeLa or A549 cells in BALB/c nude mice; administer compound (10–50 mg/kg, oral/i.p.) for 21 days .
  • Pharmacokinetics (PK) : Collect plasma at 0.5, 2, 6, 24 h post-dose for LC-MS/MS analysis .
  • Biomarker analysis : Quantify tumor apoptosis (TUNEL assay) and angiogenesis (VEGF ELISA) .

Q. How to address poor aqueous solubility in formulation development?

Methodological Answer:

  • Co-solvent systems : Use PEG-400/ethanol (30:70) to enhance solubility up to 5 mg/mL .
  • Salt formation : React with HCl or sodium acetate to generate water-soluble salts .
  • Nanoformulation : Prepare liposomes (e.g., 100 nm size via extrusion) to improve bioavailability .

Q. What omics approaches elucidate mechanistic pathways?

Methodological Answer:

  • Proteomics : SILAC labeling + LC-MS/MS to identify differentially expressed proteins in treated cells .
  • Transcriptomics : RNA-seq to map gene expression changes (e.g., apoptosis pathways) .
  • Metabolomics : GC-MS to track metabolite shifts (e.g., TCA cycle intermediates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.